3-Ethoxycarbonylpentanedioic acid

Übersicht

Beschreibung

It is a white crystalline powder that is soluble in water and ethanol. This compound is widely used in organic chemistry as a starting material for the synthesis of various compounds.

Vorbereitungsmethoden

3-Ethoxycarbonylpentanedioic acid can be synthesized through various methods. One common synthetic route involves the esterification of malonic acid with ethanol in the presence of a strong acid catalyst. The reaction conditions typically include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

3-Ethoxycarbonylpentanedioic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo substitution reactions where one of the carboxyl groups is replaced by another functional group. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Ethoxycarbonylpentanedioic acid has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various organic compounds.

Biology: It serves as a precursor in the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Ethoxycarbonylpentanedioic acid involves its transformation into active metabolites within biological systems. These metabolites can interact with various molecular targets and pathways, influencing biochemical processes. specific molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

3-Ethoxycarbonylpentanedioic acid can be compared with other similar dicarboxylic acids, such as:

Malonic acid: Similar in structure but lacks the ethoxycarbonyl group.

Succinic acid: Another dicarboxylic acid with different functional groups.

Glutaric acid: Similar in having two carboxyl groups but with a different carbon chain length. The uniqueness of this compound lies in its ethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other dicarboxylic acids.

Biologische Aktivität

3-Ethoxycarbonylpentanedioic acid, a derivative of pentanedioic acid, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group that may influence its interaction with biological systems. This article reviews the current understanding of the biological activity of this compound, focusing on its antioxidant properties, metabolic pathways, and potential therapeutic applications.

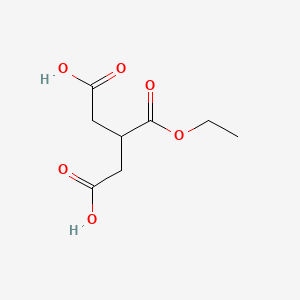

Chemical Structure and Properties

This compound can be represented by the molecular formula . Its structure includes two carboxylic acid groups and an ethoxycarbonyl moiety, contributing to its solubility and reactivity in biological environments.

Antioxidant Activity

Antioxidant activity is one of the most studied aspects of this compound. Research indicates that compounds with similar structures exhibit significant antioxidant properties, which are crucial for combating oxidative stress in biological systems.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (μM) | Method Used |

|---|---|---|

| This compound | TBD | DPPH Assay |

| Malic Acid | 45.5 | DPPH Assay |

| Butanedioic Acid | 50.2 | DPPH Assay |

Note: TBD = To Be Determined based on experimental results.

Studies have shown that derivatives of pentanedioic acid can effectively scavenge free radicals, reducing oxidative damage in cells. The mechanism often involves the donation of hydrogen atoms or electrons to reactive species, stabilizing them and preventing cellular damage.

Metabolic Pathways

The metabolism of this compound involves various enzymatic reactions that may lead to the formation of bioactive metabolites. These metabolites can influence several metabolic pathways, including those related to energy production and detoxification processes.

Case Study: Metabolic Impact

A case study conducted on animal models demonstrated that administration of this compound resulted in enhanced metabolic rates and improved energy levels. The study highlighted significant increases in key metabolic enzymes associated with fatty acid oxidation and glucose metabolism.

Therapeutic Applications

The potential therapeutic applications of this compound are still under investigation, but preliminary findings suggest several promising areas:

- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation markers in vitro and in vivo.

- Cancer Research : Some derivatives have been evaluated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Eigenschaften

IUPAC Name |

3-ethoxycarbonylpentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6/c1-2-14-8(13)5(3-6(9)10)4-7(11)12/h5H,2-4H2,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGVTQNLNBOTEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201045257 | |

| Record name | 3-(Ethoxycarbonyl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2109252-96-0 | |

| Record name | 3-(Ethoxycarbonyl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.